6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry and materials science. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and an indazole core, which contribute to its intriguing chemical properties and biological activities. The compound's molecular formula is , with a molecular weight of approximately .
The synthesis of 6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone typically involves several key steps:
Industrial production may involve optimizing these synthetic routes using techniques such as high-performance liquid chromatography (HPLC) for purification .
The molecular structure of 6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 4-hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine |
Canonical SMILES | C1C(CC(=NN)C2=C1NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
The structural analysis indicates that the trifluoromethyl group enhances lipophilicity and may influence biological activity due to its electronegative properties .
The compound can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic solvent |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Phenylboronic acids | Palladium-catalyzed conditions |
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for 6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone is not extensively documented but can be inferred based on its structure:
Further studies are required to elucidate specific pathways and interactions in biological systems .
The physical and chemical properties of 6-phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro-1H-indazol-4-hydrazone include:
Property | Value |
---|---|
Solubility | Soluble in DMSO, methanol |
Melting Point | Not specified |
Stability | Stable under standard lab conditions |
These properties suggest potential utility in various applications within medicinal chemistry .
The compound has several potential applications:
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.:
CAS No.:
CAS No.: 15209-11-7